REACTION_CXSMILES
|
[Cl:1]C1C=C(OC)C(C(O)=O)=NC=1.[CH3:13][O:14][C:15]1[CH:24]=[N:23][C:22]2[C:21](=O)[N:20]=[CH:19][NH:18][C:17]=2[CH:16]=1>>[Cl:1][C:21]1[C:22]2[N:23]=[CH:24][C:15]([O:14][CH3:13])=[CH:16][C:17]=2[N:18]=[CH:19][N:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=2NC=NC(C2N=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
an analogous reaction to
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=C(C=N2)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |